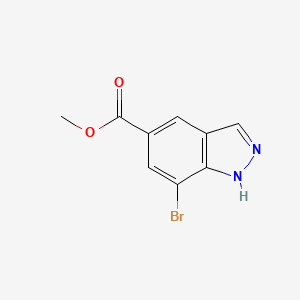

Methyl 7-bromo-1H-indazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 7-bromo-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHNFDKDSIQAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212148 | |

| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-96-5 | |

| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a core component in numerous biologically active agents, and specifically substituted derivatives are valuable intermediates for creating novel therapeutics.[1][2] This document details a plausible and robust multi-step synthetic route, beginning from commercially available starting materials. Each section explains the underlying chemical principles, from retrosynthetic analysis to detailed, step-by-step experimental protocols. The guide is designed to provide researchers with the necessary expertise and practical insights to successfully execute the synthesis, troubleshoot potential challenges, and understand the causality behind the experimental design.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole ring system is a privileged scaffold in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, allows it to act as a versatile pharmacophore capable of engaging with various biological targets through hydrogen bonding and other non-covalent interactions.[3] Notable examples of indazole-containing drugs include Axitinib, a potent tyrosine kinase inhibitor for treating renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[1]

The specific functionalization of the indazole core is critical for modulating its biological activity, selectivity, and pharmacokinetic properties. Methyl 7-bromo-1H-indazole-5-carboxylate (Figure 1) serves as a key building block for further chemical elaboration. The bromine atom at the C7 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester at C5 can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, enabling the exploration of a diverse chemical space in drug development programs.

Retrosynthetic Analysis and Synthetic Strategy

To devise an efficient and logical synthesis, a retrosynthetic analysis is employed. The target molecule is deconstructed into simpler, more readily available precursors.

Our primary disconnection strategy focuses on the formation of the indazole ring as the key step, a common and effective approach in heterocyclic chemistry.[5][6] The final step is a standard esterification.

-

Disconnection 1 (C-O Bond): The methyl ester can be formed from its corresponding carboxylic acid, 7-bromo-1H-indazole-5-carboxylic acid , via Fischer esterification. This is a reliable and well-understood transformation.[7]

-

Disconnection 2 (N-N & C-N Bonds): The indazole ring itself can be constructed from a suitably substituted aniline derivative, specifically an ortho-methylaniline. This transformation, a type of diazotization followed by intramolecular cyclization, is a powerful method for creating the indazole system.[8] This leads us back to Methyl 5-amino-2-bromo-4-methylbenzoate .

-

Further Disconnections: This amino-benzoate intermediate can be traced back through standard functional group interconversions—nitro group reduction and electrophilic bromination—to the commercially available starting material, 4-methyl-3-nitrobenzoic acid .

This analysis leads to the following four-step forward synthetic strategy, which is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for the target compound.

Synthesis and Mechanistic Discussion

This section provides a detailed examination of each reaction step, including the rationale for reagent selection and an overview of the underlying chemical mechanisms.

Step 1: Electrophilic Aromatic Bromination

The synthesis commences with the regioselective bromination of 4-methyl-3-nitrobenzoic acid.

-

Reaction: 4-methyl-3-nitrobenzoic acid + Br₂/FeBr₃ → 2-bromo-4-methyl-5-nitrobenzoic acid.

-

Rationale: The directing effects of the substituents on the aromatic ring govern the position of bromination. The methyl group is an ortho, para-director, while the nitro and carboxylic acid groups are meta-directors. The position ortho to the activating methyl group and meta to both deactivating groups (the C2 position) is the most sterically accessible and electronically favored site for electrophilic attack. N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid can also be an effective alternative brominating system.[8][9]

Step 2: Reduction of the Nitro Group

The nitro group of the brominated intermediate is selectively reduced to a primary amine.

-

Reaction: 2-bromo-4-methyl-5-nitrobenzoic acid + Reducing Agent → 5-amino-2-bromo-4-methylbenzoic acid.

-

Rationale: Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method for this transformation. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl are also highly effective for reducing aromatic nitro groups without affecting the carboxylic acid or the aryl bromide. The choice of reagent depends on substrate compatibility and available laboratory equipment.

Step 3: Fischer Esterification

The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions during the subsequent cyclization step.

-

Reaction: 5-amino-2-bromo-4-methylbenzoic acid + CH₃OH / H₂SO₄ (cat.) → Methyl 5-amino-2-bromo-4-methylbenzoate.

-

Mechanism: This acid-catalyzed equilibrium reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[7] The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[10] Using a large excess of methanol helps drive the equilibrium towards the product side.

Step 4: Indazole Formation via Diazotization and Cyclization

This is the key ring-forming step to construct the indazole core.

-

Reaction: Methyl 5-amino-2-bromo-4-methylbenzoate + NaNO₂ / Acetic Acid → Methyl 7-bromo-1H-indazole-5-carboxylate.

-

Mechanism: The reaction proceeds via the formation of a diazonium salt from the primary amine using a diazotizing agent like sodium nitrite in an acidic medium (e.g., acetic acid). The generated diazonium ion is a potent electrophile. In this intramolecular reaction, the diazonium group is attacked by the aromatic ring at the position of the methyl group, which is activated for cyclization. This process, often referred to as the Davis-Beirut reaction or a related intramolecular diazonium coupling, results in the formation of the indazole ring system. A subsequent tautomerization yields the stable 1H-indazole product.

Caption: Simplified mechanism for the indazole ring formation.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle bromine, strong acids, and diazotizing agents with extreme caution.

Reagent and Materials Summary

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Methyl-3-nitrobenzoic acid | 181.15 | 10.0 g | 55.2 | 1.0 |

| Bromine (Br₂) | 159.81 | 3.0 mL | 58.0 | 1.05 |

| Iron (III) Bromide (FeBr₃) | 295.56 | 0.5 g | 1.7 | 0.03 |

| Acetic Acid | - | 100 mL | - | - |

| Tin(II) Chloride (SnCl₂) | 189.60 | 31.4 g | 165.6 | 3.0 |

| Conc. Hydrochloric Acid | - | 50 mL | - | - |

| Methanol (MeOH) | 32.04 | 150 mL | - | Solvent |

| Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | - | Catalyst |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.2 g | 60.7 | 1.1 |

Step-by-Step Procedure

Step 1: Synthesis of 2-bromo-4-methyl-5-nitrobenzoic acid

-

Suspend 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add catalytic FeBr₃ (0.5 g, 1.7 mmol).

-

Slowly add bromine (3.0 mL, 58.0 mmol) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with cold water to remove acetic acid, and dry under vacuum to yield the crude product.

Step 2: Synthesis of 5-amino-2-bromo-4-methylbenzoic acid

-

To a solution of the crude product from Step 1 in ethanol (150 mL), add SnCl₂ (31.4 g, 165.6 mmol).

-

Slowly add concentrated HCl (50 mL) and heat the mixture to reflux (approx. 80°C) for 3 hours.

-

Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the aminobenzoic acid derivative.

Step 3: Synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate

-

Dissolve the crude amino acid from Step 2 in methanol (150 mL).

-

Carefully add concentrated sulfuric acid (1.0 mL) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the solution and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl ester intermediate.

Step 4: Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

-

Dissolve the purified methyl ester from Step 3 (assuming quantitative yield from starting material, ~55.2 mmol) in glacial acetic acid (100 mL) and cool to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (4.2 g, 60.7 mmol) in a minimal amount of water (~10 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography or recrystallization to afford the final product, Methyl 7-bromo-1H-indazole-5-carboxylate.

Conclusion

This guide outlines a robust and logical four-step synthesis for Methyl 7-bromo-1H-indazole-5-carboxylate. The strategy leverages fundamental organic transformations, including regioselective bromination, nitro group reduction, Fischer esterification, and a key diazotization-cyclization reaction to form the indazole core. By providing detailed protocols and explaining the chemical principles behind each step, this document equips researchers and drug development professionals with the knowledge to synthesize this valuable heterocyclic building block for application in discovery programs.

References

- (2026). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.

- (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Indazole synthesis. Organic Chemistry Portal.

- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... ResearchGate.

- 5-BROMO-7-INDAZOLECARBOXYLIC ACID METHYL ESTER. ChemicalBook.

- Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

- Esterification--Making Esters from Carboxylic Acids. jOeCHEM.

- Methyl 7-Bromo-1H-indazole-5-carboxylate. Amerigo Scientific.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 7-Bromo-1H-indazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate

Introduction

Methyl 7-bromo-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted indazole, it belongs to a class of molecules known for a wide range of biological activities. The precise structural characterization of such molecules is a critical and non-negotiable step in the research and development pipeline, ensuring the identity, purity, and stability of the compound. A flawed structural assignment can lead to misinterpretation of biological data and ultimately, the failure of a drug discovery program.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and logical framework required for the unambiguous structure elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate. We will delve into the core spectroscopic techniques, explaining not just the "how" but the "why" behind the experimental choices and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structure elucidation techniques.

The Analytical Challenge: A Multi-faceted Approach

The structure of Methyl 7-bromo-1H-indazole-5-carboxylate presents a fascinating puzzle for the analytical chemist. With a molecular formula of C₉H₇BrN₂O₂, the molecule contains a bicyclic aromatic system, a bromine substituent, a methyl ester, and a proton on one of the nitrogen atoms. The key challenges in its structure elucidation are:

-

Positional Isomerism: Confirming the precise positions of the bromo and methyl carboxylate groups on the indazole ring.

-

Tautomerism: Identifying the location of the proton on the pyrazole moiety of the indazole ring (1H vs. 2H).

-

Unambiguous Signal Assignment: Assigning every proton and carbon signal in the NMR spectra to its corresponding atom in the molecule.

To address these challenges, a multi-technique approach is essential. This guide will focus on the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Logical Workflow for Structure Elucidation

The process of structure elucidation is not a random collection of experiments but a logical progression of inquiry. Each experiment builds upon the last, providing a new layer of evidence until the final structure is confirmed beyond any reasonable doubt.

Caption: Logical workflow for the structure elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate.

Part 1: Foundational Analysis - What Are We Working With?

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first port of call in any structure elucidation workflow. Its primary role is to provide the accurate molecular weight of the compound and, by extension, its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecular ion intact.

-

Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

Expected Data & Interpretation

For Methyl 7-bromo-1H-indazole-5-carboxylate (C₉H₇BrN₂O₂), the monoisotopic mass is 253.9691 g/mol .[1][2] The presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of nearly equal intensity separated by 2 Da.

| Ion | Predicted m/z ([M+H]⁺) for ⁷⁹Br | Predicted m/z ([M+H]⁺) for ⁸¹Br |

| [M+H]⁺ | 254.9764 | 256.9743 |

| [M+Na]⁺ | 276.9583 | 278.9563 |

| [M-H]⁻ | 252.9618 | 254.9598 |

| Table 1: Predicted m/z values for common adducts of Methyl 7-bromo-1H-indazole-5-carboxylate.[1] |

The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[3]

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum of an indazole derivative will show characteristic absorption bands.[4][5] For Methyl 7-bromo-1H-indazole-5-carboxylate, we would expect to see the following key absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3100 | N-H Stretch | A broad to medium peak, indicative of the N-H bond in the indazole ring. |

| 3100-3000 | Aromatic C-H Stretch | Weak to medium peaks characteristic of C-H bonds on the aromatic ring. |

| ~1720 | C=O Stretch (Ester) | A strong, sharp peak corresponding to the carbonyl group of the methyl ester. |

| 1620-1450 | C=C and C=N Stretches (Aromatic) | Multiple peaks of varying intensity due to the vibrations of the indazole ring system. |

| 1300-1000 | C-O Stretch (Ester) | A strong peak associated with the C-O single bond of the ester. |

| Below 800 | C-Br Stretch | A weak to medium peak in the fingerprint region, indicative of the carbon-bromine bond. |

| Table 2: Expected IR absorption bands for Methyl 7-bromo-1H-indazole-5-carboxylate. |

Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is required for the complete assignment of the structure of Methyl 7-bromo-1H-indazole-5-carboxylate.

¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | N1-H | The acidic proton on the nitrogen of the indazole ring, often broad and downfield.[6] |

| ~8.5 | s | 1H | H-6 | Aromatic proton deshielded by the adjacent ester group and the bromine atom. Expected to be a singlet. |

| ~8.2 | s | 1H | H-4 | Aromatic proton on the indazole ring. Expected to be a singlet due to the lack of adjacent protons. |

| ~8.0 | s | 1H | H-3 | Aromatic proton on the pyrazole part of the indazole ring. |

| ~3.9 | s | 3H | -OCH₃ | The three equivalent protons of the methyl ester group. |

| Table 3: Predicted ¹H NMR data for Methyl 7-bromo-1H-indazole-5-carboxylate. |

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR with Proton Decoupling

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is used to simplify the spectrum to a series of single peaks for each unique carbon.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the methyl ester. |

| ~140-120 | Aromatic C | Multiple peaks for the carbon atoms of the indazole ring. |

| ~115 | C-Br | The carbon atom attached to the bromine is expected in this region. |

| ~52 | -OCH₃ | The carbon of the methyl ester group. |

| Table 4: Predicted ¹³C NMR data for Methyl 7-bromo-1H-indazole-5-carboxylate. |

2D NMR: Connecting the Dots

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously connecting the atoms within the molecule.

2.3.1 HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Link

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[7] This is a crucial step in assigning the protonated carbons.

Experimental Protocol: HSQC

-

Sample Preparation: Same as for 1D NMR.

-

Data Acquisition: A standard HSQC pulse sequence is used.

Expected Correlations:

The HSQC spectrum will show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals. For example, the proton at ~8.5 ppm (H-6) will show a correlation to a carbon signal in the aromatic region. The methyl protons at ~3.9 ppm will correlate to the methyl carbon at ~52 ppm. Carbons that do not have directly attached protons (quaternary carbons, such as the carbonyl carbon and the carbons at the ring junctions) will not show a signal in the HSQC spectrum.

2.3.2 COSY (Correlation Spectroscopy): Neighboring Protons

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of Methyl 7-bromo-1H-indazole-5-carboxylate, with its highly substituted aromatic ring, we expect to see limited or no COSY correlations between the aromatic protons, as they are isolated singlets.

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Connection

The HMBC experiment is arguably the most critical for confirming the overall structure, as it shows correlations between protons and carbons that are two or three bonds away.[7] This allows for the piecing together of the molecular fragments.

Experimental Protocol: HMBC

-

Sample Preparation: Same as for 1D NMR.

-

Data Acquisition: A standard HMBC pulse sequence is used.

Key Expected HMBC Correlations for Structure Confirmation:

-

H-6 to C=O: A correlation between the proton at H-6 and the carbonyl carbon of the ester group would confirm the position of the ester at C-5.

-

H-4 to C-6 and C-7a: Correlations from the H-4 proton to the carbon bearing H-6 and the bridgehead carbon C-7a would help to place H-4 correctly.

-

-OCH₃ to C=O: A strong correlation between the methyl protons and the carbonyl carbon confirms the methyl ester functionality.

-

H-3 to C-3a and C-7a: Correlations from the H-3 proton to the bridgehead carbons will confirm its position on the pyrazole ring.

-

N1-H to C-3 and C-7a: Correlations from the N-H proton to nearby carbons can help to confirm the 1H-indazole tautomer.

Caption: Key expected HMBC correlations for confirming the connectivity of Methyl 7-bromo-1H-indazole-5-carboxylate. (Note: A placeholder image is used in the DOT script. In a real-world scenario, the chemical structure would be depicted here.)

Conclusion: A Self-Validating System

The structure elucidation of Methyl 7-bromo-1H-indazole-5-carboxylate is a prime example of how a suite of modern analytical techniques can be used in a logical and self-validating manner. The molecular formula from HRMS provides the elemental composition. IR spectroscopy confirms the presence of key functional groups. 1D and 2D NMR spectroscopy then work in concert to piece together the molecular puzzle: ¹H and ¹³C NMR provide the fundamental chemical shifts, HSQC links directly bonded protons and carbons, and HMBC reveals the long-range connectivity that ultimately defines the isomeric form and substitution pattern. When all the data from these disparate techniques converge to support a single, unambiguous structure, the scientist can have a high degree of confidence in the result. This rigorous approach to structure elucidation is the bedrock of scientific integrity in chemical research and drug development.

References

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]]

-

LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]3]

-

PubChemLite. (n.d.). Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2). Available at: [Link]1]

-

Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Available at: [Link]2]

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available at: [Link]4]

- Oomens, J., Meijer, G., & von Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 254(1-2), 1-10.

-

Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5646-5660. Available at: [Link]]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

- 1. PubChemLite - Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 7-Bromo-1H-indazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives | MDPI [mdpi.com]

- 6. wiley-vch.de [wiley-vch.de]

- 7. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl 7-bromo-1H-indazole-5-carboxylate (CAS 1427460-96-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with significant biological activity. Its unique structural and electronic properties allow for diverse interactions with various biological targets. This guide focuses on a specific derivative, Methyl 7-bromo-1H-indazole-5-carboxylate (CAS 1427460-96-5), a compound of interest in the ongoing quest for novel therapeutic agents. Its strategic substitution with a bromine atom and a methyl ester group at key positions suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules and as a candidate for screening in drug discovery programs. This document serves as a comprehensive technical resource, consolidating available information on its synthesis, characterization, and potential biological significance, with a focus on its relevance to anticancer and antimicrobial research.

Physicochemical and Structural Characterization

Methyl 7-bromo-1H-indazole-5-carboxylate is an organic compound with the chemical formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol .[1][2] Its core structure consists of a fused benzene and pyrazole ring system, forming the indazole scaffold.

| Property | Value | Source |

| CAS Number | 1427460-96-5 | [1] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 255.07 | [1][2] |

| IUPAC Name | methyl 7-bromo-1H-indazole-5-carboxylate | |

| Synonyms | 7-Bromo-1H-indazole-5-carboxylic acid methyl ester | |

| Appearance | Off-white to yellow solid (predicted) | [3] |

| Boiling Point | 395.9±22.0 °C (Predicted) | [3] |

| pKa | 10.67±0.40 (Predicted) | [3] |

Spectroscopic Characterization (Predicted and Representative Data)

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton of the pyrazole ring, and the methyl protons of the ester group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromine and carboxylate groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be key identifiers, with the carbon attached to the bromine atom showing a characteristic shift. The carbonyl carbon of the ester and the methyl carbon will also have distinct resonances.

1.1.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the indazole ring. A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching of the indazole ring.

-

C-H stretching of the aromatic and methyl groups.

-

C=O stretching of the ester group.

-

C=C and C=N stretching of the aromatic and pyrazole rings.

-

C-Br stretching.

Synthesis of Methyl 7-bromo-1H-indazole-5-carboxylate

The synthesis of substituted indazoles can be achieved through various synthetic routes. A plausible and documented method for a closely related isomer, methyl 5-bromo-1H-indazole-7-carboxylate, involves the cyclization of a substituted aminobenzoate.[3] This approach can be adapted for the synthesis of the 7-bromo-5-carboxylate isomer.

Retrosynthetic Analysis and Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for Methyl 7-bromo-1H-indazole-5-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar indazole derivatives and serves as a guide for laboratory synthesis.

Step 1: Esterification of 2-Amino-3-bromo-5-methylbenzoic acid

-

Suspend 2-amino-3-bromo-5-methylbenzoic acid in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 2-amino-3-bromo-5-methylbenzoate.

-

Purify the crude product by column chromatography.

Step 2: Diazotization and Intramolecular Cyclization

-

Dissolve the purified methyl 2-amino-3-bromo-5-methylbenzoate in a suitable solvent such as acetic acid.[4]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified time, followed by warming to room temperature.

-

Monitor the formation of the indazole product by TLC.

-

Once the reaction is complete, pour the mixture into ice water and neutralize with a base.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude Methyl 7-bromo-1H-indazole-5-carboxylate by recrystallization or column chromatography.

Potential Biological Activity and Mechanism of Action

The indazole scaffold is a key component in numerous compounds with demonstrated anticancer and antimicrobial activities. This suggests that Methyl 7-bromo-1H-indazole-5-carboxylate could serve as a valuable starting point for the development of new therapeutic agents.

Anticancer Potential: Targeting Protein Kinases

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a common feature of many cancers.

3.1.1. Hypothesized Mechanism of Action

It is hypothesized that Methyl 7-bromo-1H-indazole-5-carboxylate, or more likely its derivatives, could function as ATP-competitive kinase inhibitors. The indazole ring can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase active site. The substituents on the indazole ring can then be modified to achieve selectivity and potency for specific kinases.

Caption: Hypothesized mechanism of kinase inhibition by an indazole derivative.

Antimicrobial Potential

Indazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The presence of the bromine atom in Methyl 7-bromo-1H-indazole-5-carboxylate may enhance its antimicrobial properties, as halogenated compounds often exhibit increased biological activity.

3.2.1. Potential Molecular Targets

The antimicrobial mechanism of indazoles is not as well-defined as their anticancer effects but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Further studies are required to elucidate the specific targets.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of Methyl 7-bromo-1H-indazole-5-carboxylate, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific protein kinase.

Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

-

Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell-Based Antiproliferative Assay

This assay measures the effect of the compound on the growth and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Methyl 7-bromo-1H-indazole-5-carboxylate for a defined period (e.g., 48 or 72 hours).

-

Cell Viability Assessment: Use a cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to measure the number of viable cells.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Prepare serial dilutions of Methyl 7-bromo-1H-indazole-5-carboxylate in a liquid growth medium in a microplate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the microplate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Future Directions and Conclusion

Methyl 7-bromo-1H-indazole-5-carboxylate is a promising chemical entity with a structural framework that is prevalent in many biologically active compounds. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and established protocols for its biological evaluation.

Future research should focus on:

-

Optimizing the synthesis to produce the compound in high yield and purity.

-

Thorough characterization using modern analytical techniques to confirm its structure and establish a reference dataset.

-

Screening against a panel of protein kinases to identify potential molecular targets.

-

Evaluating its antiproliferative activity against a diverse range of cancer cell lines.

-

Assessing its antimicrobial spectrum against clinically relevant pathogens.

The insights gained from these studies will be invaluable in determining the potential of Methyl 7-bromo-1H-indazole-5-carboxylate as a lead compound or a versatile intermediate in the development of novel therapeutics.

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. Methyl 7-Bromo-1H-indazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 3. 5-BROMO-7-INDAZOLECARBOXYLIC ACID METHYL ESTER | 898747-24-5 [amp.chemicalbook.com]

- 4. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Indazole Scaffold: A Technical Guide to Synthesis and Discovery in Modern Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile foundations for developing drugs across a wide range of biological targets. The indazole ring system—a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring—has firmly established itself as one such scaffold.[1][2] Its rigid structure, combined with the strategic placement of nitrogen atoms capable of acting as hydrogen bond donors and acceptors, makes it an ideal anchor for binding to the active sites of proteins.[1]

Indazole derivatives are rare in nature, but their synthetic counterparts exhibit a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties.[3][4][5] This has led to their prominent role in modern drug discovery, with several indazole-containing drugs, such as the multi-kinase inhibitor Pazopanib, receiving FDA approval and many more advancing through clinical trials.[5][6]

This guide provides an in-depth exploration of the discovery and synthesis of novel indazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that drives innovation in this exciting field. We will delve into both classical and cutting-edge synthetic methodologies, explore the logic of drug discovery workflows, and provide actionable experimental details to empower your research endeavors.

Part 1: Constructing the Core - A Synthesis Compendium

The strategic synthesis of the indazole core and its subsequent functionalization are paramount to any drug discovery program. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.

Classical Routes to the Indazole Nucleus

While modern methods offer elegance and efficiency, classical name reactions remain foundational for synthesizing specific indazole isomers.

-

Jacobson Indazole Synthesis: This long-standing method typically involves the cyclization of 2-hydrazinylbenzoic acids or related precursors. While effective for certain substitution patterns, it can be limited by the availability of starting materials and sometimes harsh reaction conditions.

-

Davis-Beirut Reaction: This reaction provides a pathway to 2H-indazoles, which are often less thermodynamically stable than their 1H- counterparts.[3] The reaction involves the cyclization of ortho-alkylazobenzenes, and recent advancements have introduced iodine-mediated methods that proceed via a radical chain mechanism.[3]

The Modern Synthesis Toolkit: Precision and Efficiency

Contemporary organic synthesis has revolutionized the construction and derivatization of indazoles, enabling unprecedented control and diversity. Catalyst-based approaches, particularly those using transition metals, have become indispensable.[7]

Transition-Metal-Catalyzed Cross-Coupling:

One of the most powerful strategies involves building complexity on a pre-formed, halogenated indazole core. Reactions like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) are routinely employed.

-

Causality Behind the Choice: The selection of catalyst, ligand, and base is critical and non-arbitrary. For instance, in a challenging Buchwald-Hartwig amination, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often chosen. This is because such ligands promote the rate-limiting reductive elimination step, preventing catalyst decomposition and leading to higher yields of the desired N-arylated indazole. Copper-catalyzed N-arylation of ortho-chlorinated arylhydrazones has also emerged as a cost-effective alternative to palladium-based systems.[8]

Direct C-H Bond Functionalization:

The "holy grail" of synthetic efficiency is the direct functionalization of a carbon-hydrogen bond, bypassing the need for pre-functionalized starting materials like halides or boronic acids.[9] This atom- and step-economical approach is a major focus of current research.[9]

-

Mechanism and Regioselectivity: Transition metals like rhodium, palladium, and cobalt are capable of coordinating to the indazole scaffold and selectively activating a specific C-H bond, often guided by a directing group on the molecule.[10][11][12] For example, a group attached to the N1 position can direct metallation and subsequent functionalization to the C7 position. Late-stage C-H functionalization is a particularly powerful tool for rapidly generating a library of analogs from a common intermediate, accelerating the Structure-Activity Relationship (SAR) studies crucial for lead optimization.[10][13]

Part 2: The Discovery Engine - From Scaffold to Clinical Candidate

The synthesis of a novel indazole derivative is only the beginning. A rigorous, iterative process of biological testing and chemical refinement is required to transform a promising compound into a viable drug candidate.

The Drug Discovery Workflow

The journey from an idea to a drug is a multi-stage process, and for indazole-based compounds, it often follows a well-defined path.

Caption: A generalized workflow for indazole-based drug discovery.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. By systematically modifying the structure of a "hit" compound and observing the effect on its biological activity, medicinal chemists can deduce which parts of the molecule are essential for potency and selectivity.

For an indazole-based kinase inhibitor, for example, chemists will explore substitutions at various positions on the ring system:

-

N1 Position: Often decorated with solubilizing groups or moieties that probe interactions with the solvent-exposed region of the kinase.

-

C3 Position: Can be used to target the "hinge-binding" region of a kinase, forming critical hydrogen bonds.

-

C5/C6 Positions: Substituents here can project into deeper hydrophobic pockets, enhancing potency and selectivity.[3]

The data gathered from these studies are typically compiled into SAR tables.

Table 1: Illustrative SAR Data for a Hypothetical Indazole-Based Kinase Inhibitor

| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Kinase X IC₅₀ (nM) |

| IND-001 | H | Phenyl | H | 1250 |

| IND-002 | Methyl | Phenyl | H | 800 |

| IND-003 | Methyl | Pyridyl | H | 150 |

| IND-004 | Methyl | Pyridyl | Chloro | 45 |

| IND-005 | Methyl | Pyridyl | Methoxy | 95 |

This data is for illustrative purposes only.

Expert Interpretation: The SAR table above illustrates a logical optimization path.

-

IND-001 to IND-002: N-methylation provides a modest potency boost, perhaps by improving cell permeability or slightly altering the binding conformation.

-

IND-002 to IND-003: Swapping the phenyl group at C3 for a pyridyl group results in a significant potency increase. This strongly suggests the pyridyl nitrogen is forming a crucial hydrogen bond with the kinase's hinge region, a classic interaction for ATP-competitive inhibitors.

-

IND-003 to IND-004/005: Probing the C5 position with a chloro group (IND-004) further enhances potency, likely by accessing a hydrophobic pocket. The methoxy group (IND-005) is less effective, indicating that an electron-withdrawing, hydrophobic substituent is preferred at this position.

Part 3: In the Lab - A Practical Protocol

To bridge theory and practice, this section provides a detailed, self-validating protocol for a key synthetic transformation: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to functionalize the C3 position of an indazole.

Protocol: Synthesis of 1-Methyl-3-(4-methoxyphenyl)-1H-indazole

Objective: To demonstrate a standard, high-yield protocol for C-C bond formation on an indazole scaffold.

Reaction Scheme: (3-Bromo-1-methyl-1H-indazole) + (4-Methoxyphenylboronic acid) --[Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O]--> (1-Methyl-3-(4-methoxyphenyl)-1H-indazole)

Materials:

-

3-Bromo-1-methyl-1H-indazole (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1-methyl-1H-indazole (e.g., 211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Causality Check: The use of a flame-dried flask and subsequent inert atmosphere is crucial to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxidative deactivation.

-

-

Catalyst Addition:

-

Briefly remove the condenser and add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

-

Expert Insight: While other palladium sources can be used, Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for a wide range of Suzuki couplings.

-

-

Solvent Addition and Degassing:

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Via syringe, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).

-

Bubble argon through the stirred solution for 15 minutes to thoroughly degas the mixture.

-

Causality Check: Degassing is non-negotiable. Oxygen can oxidize the active Pd(0) species in the catalytic cycle, leading to significantly lower yields or complete reaction failure.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C using an oil bath and stir vigorously for 4-6 hours.

-

-

Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The product should be less polar than the starting bromo-indazole.

-

Trustworthiness: Do not proceed to workup until the starting material is fully consumed. This ensures the integrity of the downstream process.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Visualizing the Catalytic Cycle

The Suzuki coupling proceeds via a well-understood catalytic cycle involving the palladium catalyst.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2] The evolution of synthetic chemistry, particularly in the realm of transition-metal catalysis and C-H functionalization, has dramatically expanded the accessible chemical space for indazole derivatives.[7][11] Future research will likely focus on integrating these advanced synthetic methods with new drug discovery paradigms, such as the development of indazole-based Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). As our understanding of biology deepens, the versatility and proven track record of the indazole core ensure it will remain a privileged and highly valuable scaffold in the ongoing quest for new medicines.[14]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Recent advances in C-H functionalization of 2 H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Methyl 7-bromo-1H-indazole-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Methyl 7-bromo-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore its strategic applications in the development of novel therapeutics. This document is designed to serve as a practical resource for researchers leveraging this versatile scaffold in their drug discovery programs.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with the indazole core standing out as a "privileged scaffold".[1] This bicyclic aromatic structure is featured in numerous clinically approved drugs and investigational agents, demonstrating a vast range of biological activities including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][2] Marketed drugs such as Granisetron, an antiemetic, and Benzydamine, a non-steroidal anti-inflammatory drug, highlight the therapeutic success of the indazole framework.[1]

Halogenated indazoles, such as Methyl 7-bromo-1H-indazole-5-carboxylate, are particularly valuable. The bromine atom at the 7-position and the methyl ester at the 5-position serve as versatile synthetic handles. These reactive sites allow for precise, late-stage diversification through a variety of cross-coupling and derivatization reactions, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.[3][4] The 7-bromo-indazole core, for instance, is a critical component in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1, underscoring the scaffold's contemporary relevance in tackling major diseases.[5]

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthesis and downstream applications.

Caption: Chemical Structure of Methyl 7-bromo-1H-indazole-5-carboxylate.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂O₂ | [6][7] |

| Molecular Weight | 255.07 g/mol | [6] |

| Monoisotopic Mass | 253.96909 Da | [7][8][9] |

| CAS Number | 1427460-96-5 | [6][10] |

| IUPAC Name | Methyl 7-bromo-1H-indazole-5-carboxylate | |

| Synonyms | 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester | |

| InChIKey | KSHNFDKDSIQAGL-UHFFFAOYSA-N | [7] |

| SMILES | COC(=O)C1=CC2=C(C(=C1)Br)NN=C2 | [7] |

| Appearance | Off-white to yellow solid (predicted) | [11] |

| Storage | Sealed in dry, Room Temperature | [11] |

Synthesis and Purification

The construction of the indazole ring system is a well-established field of organic chemistry, typically proceeding from appropriately functionalized benzene derivatives.[2] A common and effective strategy involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. The following protocol describes a robust synthetic route adapted from established methodologies for similar indazole structures.[4][11]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize Methyl 7-bromo-1H-indazole-5-carboxylate from a substituted aniline precursor.

Materials:

-

Methyl 2-amino-3-bromo-5-methylbenzoate

-

Potassium acetate (AcOK)

-

Acetic anhydride (Ac₂O)

-

tert-Butyl nitrite (t-BuONO)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Petroleum ether and Ethyl acetate (eluent system)

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve Methyl 2-amino-3-bromo-5-methylbenzoate (1.0 eq) and potassium acetate (0.3 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: The inert nitrogen atmosphere is crucial to prevent unwanted side reactions with atmospheric oxygen and moisture. Potassium acetate acts as a mild base.

-

-

Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (2.3 eq) dropwise. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Causality: The initial acetylation of the amine protects it and makes it a suitable leaving group precursor for the subsequent cyclization step. Cooling controls the exothermic nature of the reaction.

-

-

Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add tert-butyl nitrite (2.2 eq) dropwise while maintaining the temperature. Continue stirring at 60 °C for 4 hours.

-

Causality: Tert-butyl nitrite is the diazotizing agent, which converts the amino group into a diazonium salt. At elevated temperatures, this intermediate undergoes spontaneous intramolecular cyclization to form the indazole ring.

-

-

Workup and Extraction: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Causality: The bicarbonate solution neutralizes excess acid and quenches the reaction. Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous layer.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Causality: Removing all water with a drying agent is essential before solvent evaporation to prevent hydrolysis and obtain a dry crude solid.

-

-

Purification: Purify the crude solid using silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate (e.g., starting from 100:0 to 10:1) to isolate the pure Methyl 7-bromo-1H-indazole-5-carboxylate.

-

Causality: Column chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, providing the final product with high purity.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques is employed. The data presented below are typical expected values for this molecule.

Table 2: Expected Analytical Data

| Analysis Technique | Expected Results |

| LC-MS (ESI+) | m/z 254.9 [M+H]⁺, 276.9 [M+Na]⁺. The characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2) should be observed.[7][11] |

| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the indazole ring, and a broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester (~165 ppm), aromatic carbons (110-140 ppm), and the methyl carbon (~52 ppm) are expected. |

| HPLC | Purity assessment should yield a single major peak (>95%) under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase). |

Applications in Drug Discovery

Methyl 7-bromo-1H-indazole-5-carboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

Caption: Key reaction vectors for analog synthesis.

-

Scaffold for Kinase Inhibitors: The indazole core is a well-known hinge-binding motif in many kinase inhibitors. The C7-Br position can be elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl or alkyl groups that can target specific pockets in the kinase active site.

-

Amide Library Synthesis: The methyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., EDC, HOBT) to generate a large array of amide derivatives, a common strategy for improving potency and pharmacokinetic properties.[4]

-

Modulation of Physicochemical Properties: The N-H at the N1 position can be alkylated or arylated to block a hydrogen bond donor site and modulate properties like solubility, cell permeability, and metabolic stability.

Safety and Handling

As with any laboratory chemical, Methyl 7-bromo-1H-indazole-5-carboxylate should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicology data is limited, related bromo-aromatic compounds are often classified as irritants. Avoid inhalation of dust and contact with skin and eyes.[11][12]

Conclusion

Methyl 7-bromo-1H-indazole-5-carboxylate is a strategically important and versatile building block for drug discovery. Its well-defined structure, coupled with multiple handles for synthetic modification, makes it an invaluable tool for medicinal chemists. The robust synthesis and clear analytical profile outlined in this guide provide researchers with the foundational knowledge required to effectively incorporate this scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.

References

- (No source)

-

Amerigo Scientific. Methyl 7-Bromo-1H-indazole-5-carboxylate. Available from: [Link]

-

PubChemLite. Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2). Available from: [Link]

-

PubChem. Methyl 5-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 59145907. Available from: [Link]

-

PubChemLite. Methyl 5-bromo-1h-indazole-7-carboxylate (C9H7BrN2O2). Available from: [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Available from: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

ChemRxiv | Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Methyl 7-Bromo-1H-indazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 7. PubChemLite - Methyl 7-bromo-1h-indazole-5-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 5-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 59145907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - Methyl 5-bromo-1h-indazole-7-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 10. 1427460-96-5|Methyl 7-bromo-1H-indazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 11. 5-BROMO-7-INDAZOLECARBOXYLIC ACID METHYL ESTER | 898747-24-5 [amp.chemicalbook.com]

- 12. 7-Bromo-1H-indazole 97 53857-58-2 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 7-bromo-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-bromo-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common motif in a wide array of pharmacologically active molecules, exhibiting activities ranging from anti-inflammatory to anticancer. The specific substitution pattern of this compound, featuring a bromine atom and a methyl carboxylate group, makes it a valuable intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions and other functional group transformations.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize and confirm the structure of Methyl 7-bromo-1H-indazole-5-carboxylate. As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to provide insights into the experimental considerations and the logic behind the interpretation of the spectra.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular Structure of Methyl 7-bromo-1H-indazole-5-carboxylate.

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 1427460-96-5 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | [1] |

| Monoisotopic Mass | 253.96909 Da | [3] |

| Predicted XlogP | 2.5 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 7-bromo-1H-indazole-5-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.5 | br s | 1H | N-H | The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift. The exact position can be concentration and solvent dependent. |

| ~8.5 - 8.7 | s | 1H | H-6 | This proton is situated between the electron-withdrawing carboxylate group at C5 and the indazole ring nitrogen, leading to a downfield shift. It is expected to be a singlet due to minimal coupling with other protons. |

| ~8.2 - 8.4 | s | 1H | H-4 | This proton is adjacent to the bromine atom at C7 and is also part of the aromatic system, resulting in a downfield shift. It is expected to be a singlet. |

| ~8.0 - 8.2 | s | 1H | H-3 | The proton at C3 of the indazole ring typically appears in this region. |

| ~3.9 - 4.1 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of Methyl 7-bromo-1H-indazole-5-carboxylate in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Shim the magnetic field to ensure homogeneity.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |

| ~140 - 145 | C-7a | The carbon at the fusion of the two rings. |

| ~135 - 140 | C-3a | The other carbon at the ring fusion. |

| ~125 - 130 | C-5 | The carbon bearing the carboxylate group. |

| ~120 - 125 | C-6 | Aromatic carbon. |

| ~115 - 120 | C-4 | Aromatic carbon. |

| ~110 - 115 | C-3 | The C3 carbon of the indazole ring. |

| ~100 - 105 | C-7 | The carbon atom bonded to the bromine atom is expected to be shifted upfield due to the heavy atom effect. |

| ~52 - 55 | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Acquisition and Processing:

-

Follow similar processing steps as for ¹H NMR, using the solvent peak for calibration (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3300 - 3100 | Medium, Broad | N-H | Stretching |

| ~3100 - 3000 | Weak | C-H (aromatic) | Stretching |

| ~2950 - 2850 | Weak | C-H (methyl) | Stretching |

| ~1720 - 1700 | Strong | C=O (ester) | Stretching |

| ~1620 - 1450 | Medium | C=C, C=N | Aromatic ring stretching |

| ~1250 - 1100 | Strong | C-O (ester) | Stretching |

| ~700 - 600 | Medium | C-Br | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty accessory (or a pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

Expected Mass Spectrometry Data:

| m/z | Ion | Notes |

| 254/256 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |